molecular formula C10H16N2O B13268611 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13268611
M. Wt: 180.25 g/mol
InChI Key: JWQFGSNYTCIOFY-UHFFFAOYSA-N
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Description

1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a butan-2-yl group at position 1, two methyl groups at positions 3 and 5, and an aldehyde group at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethylpyrazole with butan-2-yl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate to form the aldehyde group at position 4.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for maximizing production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The butan-2-yl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Amines in the presence of a base like triethylamine in an organic solvent.

Major Products:

    Oxidation: 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as a precursor for the synthesis of bioactive compounds with potential pharmacological properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The butan-2-yl and methyl groups may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

    1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole: Lacks the aldehyde group at position 4.

    1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-methanol: Contains a primary alcohol group instead of an aldehyde group at position 4.

    1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group at position 4.

Uniqueness: 1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further chemical modifications. This functional group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Biological Activity

1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a member of the pyrazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The presence of the aldehyde functional group enhances its reactivity and allows for various interactions with biological macromolecules.

Chemical Structure and Properties

  • Molecular Formula : C10H16N2O
  • Molecular Weight : 180.25 g/mol
  • CAS Number : 1248761-69-4

The compound's structure includes:

  • A butan-2-yl group at position 1
  • Two methyl groups at positions 3 and 5
  • An aldehyde group at position 4

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. In a study comparing various pyrazole derivatives, compounds similar to this one demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations, suggesting a robust anti-inflammatory potential .

Analgesic Properties

The analgesic effects of pyrazole derivatives have been documented in several studies. For instance, compounds that share structural similarities with this compound showed comparable analgesic activity to standard analgesics like indomethacin .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various contexts. For example:

  • A study reported that certain pyrazole derivatives exhibited activity against E. coli and S. aureus, highlighting the potential of this class of compounds in treating bacterial infections .
  • Another research effort found that modifications to the pyrazole structure could enhance its efficacy against multiple bacterial strains, indicating that this compound may also possess similar properties .

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. This reactivity allows the compound to modulate various biological pathways involved in inflammation and microbial resistance .

Comparative Analysis with Related Compounds

A comparative analysis reveals the uniqueness of this compound relative to other pyrazole derivatives:

Compound NameStructural FeaturesUniqueness
1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazoleLacks the aldehyde group at position 4Less reactive compared to the aldehyde variant
1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-methanolContains a primary alcohol group insteadDifferent reactivity profile
1-(Butan-2-YL)-3,5-dimethyl-1H-pyrazole-4-carboxylic acidContains a carboxylic acid groupMore polar and potentially more reactive

Case Studies

Several case studies have highlighted the biological activities of pyrazole derivatives:

  • Anti-inflammatory Activity : A series of novel pyrazoles were synthesized and tested for their ability to inhibit inflammatory cytokines. One derivative demonstrated significant inhibition rates comparable to established anti-inflammatory agents .
  • Antimicrobial Efficacy : In vitro studies showed that certain pyrazoles exhibited potent activity against resistant strains of bacteria, making them candidates for further development as antimicrobial agents .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-butan-2-yl-3,5-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C10H16N2O/c1-5-7(2)12-9(4)10(6-13)8(3)11-12/h6-7H,5H2,1-4H3

InChI Key

JWQFGSNYTCIOFY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=C(C(=N1)C)C=O)C

Origin of Product

United States

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